

The Mechanism of Action of IRAK4-IN-19: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Irak4-IN-19*

Cat. No.: *B15623301*

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Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the activation of downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it a compelling therapeutic target.[3] **IRAK4-IN-19** is a potent and selective small molecule inhibitor of IRAK4, demonstrating significant potential for the treatment of such disorders. This technical guide provides a comprehensive overview of the mechanism of action of **IRAK4-IN-19**, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

IRAK4-IN-19 exerts its therapeutic effect through the direct inhibition of the kinase activity of IRAK4. By binding to the ATP-binding pocket of IRAK4, the inhibitor prevents the phosphorylation of its downstream substrates, primarily IRAK1.[1][4] This disruption of the signaling cascade effectively blocks the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are responsible for the transcription of a host of pro-inflammatory genes.[4] The ultimate consequence of IRAK4

inhibition by **IRAK4-IN-19** is a significant reduction in the production and release of inflammatory mediators such as interleukin-6 (IL-6), interleukin-23 (IL-23), and tumor necrosis factor-alpha (TNF- α).

While direct structural data for the binding of **IRAK4-IN-19** to IRAK4 is not publicly available, insights can be drawn from co-crystal structures of other potent inhibitors with the IRAK4 kinase domain. These structures reveal that inhibitors typically occupy the ATP-binding site, forming key interactions with hinge region residues.[5] It is highly probable that **IRAK4-IN-19** adopts a similar binding mode, competing with endogenous ATP and thereby preventing the kinase from fulfilling its catalytic function.

Quantitative Data

The following tables summarize the key quantitative data for **IRAK4-IN-19**, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.

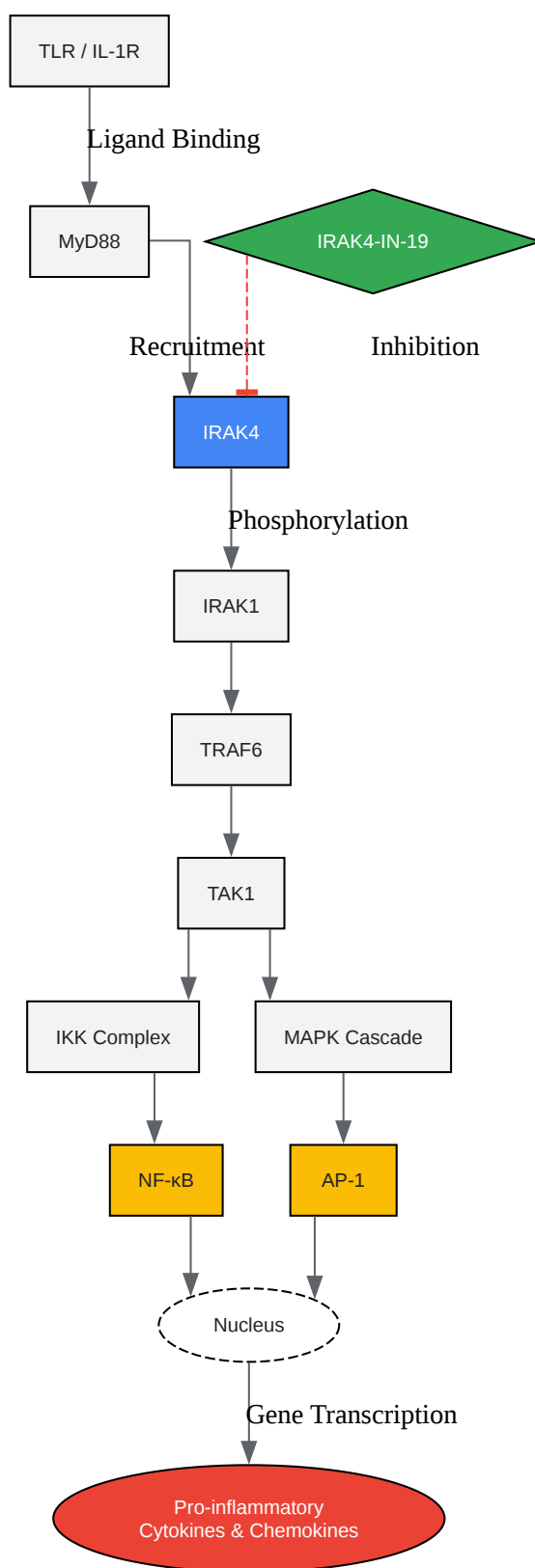
| Parameter | Value | Assay Conditions | Reference |
|-----------|--------|---|------------------------|
| IC50 | 4.3 nM | Recombinant human IRAK4 kinase assay | MedChemExpress Data |

| Cell Line | Stimulant | Cytokine Inhibited | IC50 | Reference |
|----------------------------|-----------|-----------------------|--------------|------------------------|
| THP-1 (human monocytic) | LPS | IL-23 | 0.23 μ M | MedChemExpress Data |
| Dendritic Cells (DC) | LPS | IL-23 | 0.22 μ M | MedChemExpress Data |

| Species | Dose & Route | Parameter | Value | Reference |
|-----------------------|-----------------------------------|--|--|---------------------|
| Rat | 1 mg/kg, IV | Clearance | 6 mL/min/kg | MedChemExpress Data |
| Rat | 5 mg/kg, PO | Oral Bioavailability | 43% | MedChemExpress Data |
| Mouse | 5, 15, 45, 75 mg/kg | IL-6 Inhibition (IL-1 β induced) | 9%, 16%, 37%, 64% | MedChemExpress Data |
| Rat (Arthritis Model) | 30 mg/kg, twice daily for 21 days | Efficacy | Completely stopped arthritis development | MedChemExpress Data |

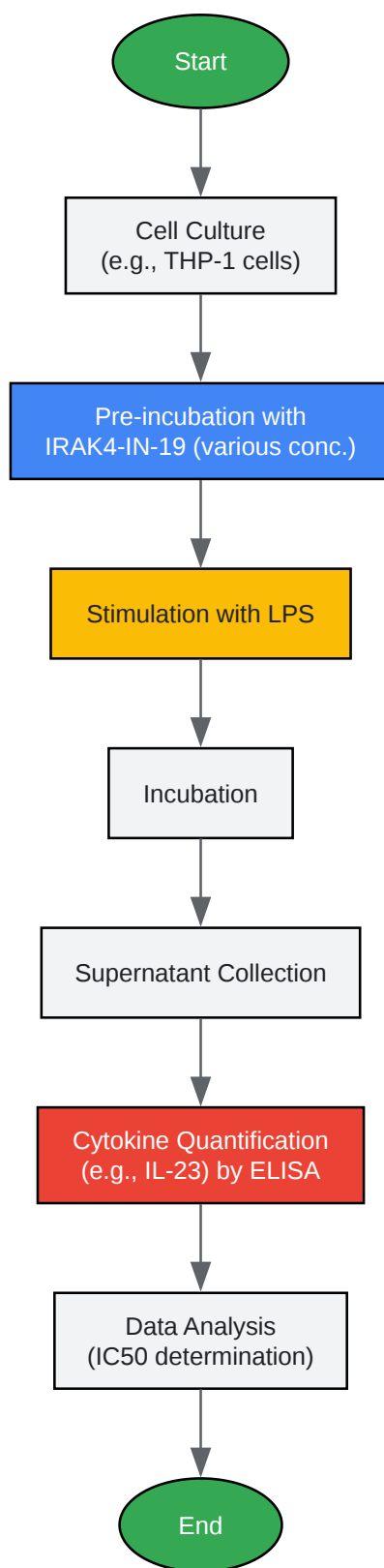
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



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Caption: IRAK4 Signaling Pathway and Inhibition by **IRAK4-IN-19**.



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